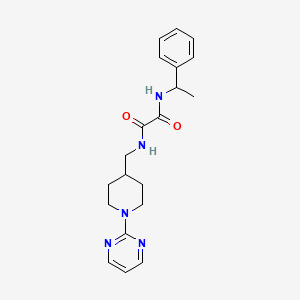![molecular formula C17H16N2O2S2 B2985654 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380056-15-3](/img/structure/B2985654.png)
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea, also known as MTMU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea works by generating reactive oxygen species upon exposure to light, which can cause damage to cellular components such as proteins, lipids, and DNA. This leads to cell death and destruction of the targeted tissue or organism.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antibacterial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. However, further studies are needed to fully understand its effects on other biological processes and systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is its high selectivity for cancer cells and bacteria, which minimizes damage to healthy tissue. It also has a relatively low toxicity profile compared to other photosensitizers. However, its effectiveness may be limited by factors such as the depth of tissue penetration and the availability of light sources for activation.
Zukünftige Richtungen
Future research on 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea could focus on optimizing its synthesis method to improve yield and purity, as well as exploring its potential applications in other fields such as agriculture and materials science. Additionally, studies could investigate its effects on other biological processes and systems, such as the immune system and the gut microbiome.
Synthesemethoden
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl isocyanate with 2,3-dibromothiophene, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent reaction with 3-bromothiophene-2-carbaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been studied for its potential use as a photosensitizer in photodynamic therapy, a method of treating cancer that involves the use of light-activated compounds to selectively target and destroy cancer cells. It has also been investigated for its antimicrobial properties, with promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQKCYGSHJRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)


![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
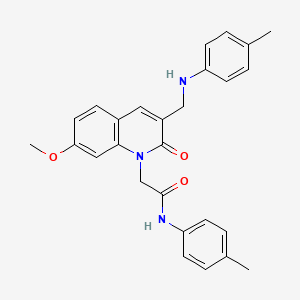
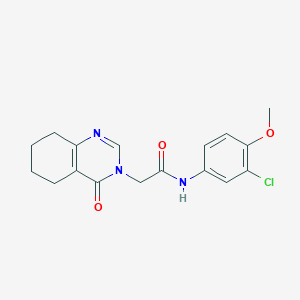
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)
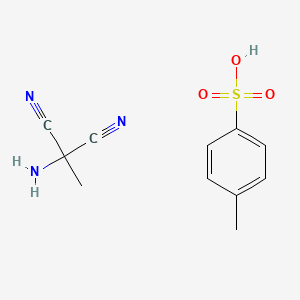

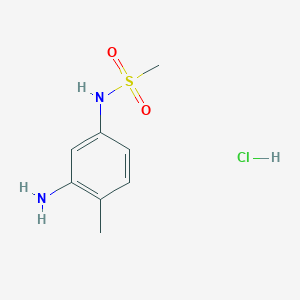
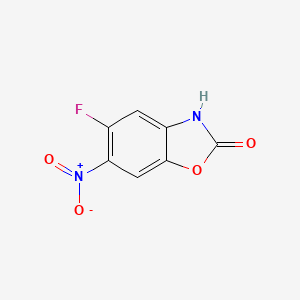
![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)
![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
